6-Fluoro-1,3-benzoxazole-2-thiol
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Overview
Description
6-Fluoro-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,3-benzoxazole-2-thiol typically involves the reaction of 2-aminophenol with thiourea under high-temperature conditions. The reaction proceeds through the formation of an intermediate benzoxazole-2-thiol, which is then fluorinated at the 6th position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as nano-ZnO or ionic liquids can be employed to enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding benzoxazole-2-thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of disulfides.
Reduction: Formation of benzoxazole-2-thiol.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
6-Fluoro-1,3-benzoxazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,3-benzoxazole-2-thiol involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Benzoxazole-2-thiol: Lacks the fluorine atom, resulting in different reactivity and biological activity.
6-Chloro-1,3-benzoxazole-2-thiol: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
6-Methyl-1,3-benzoxazole-2-thiol: Contains a methyl group instead of fluorine, affecting its steric and electronic properties.
Uniqueness: 6-Fluoro-1,3-benzoxazole-2-thiol is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
6-fluoro-3H-1,3-benzoxazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTXVOBIDXKEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=S)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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